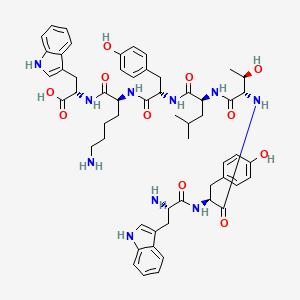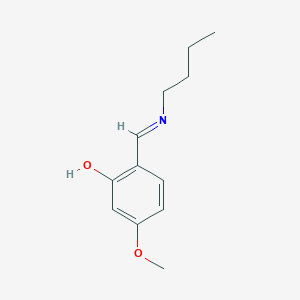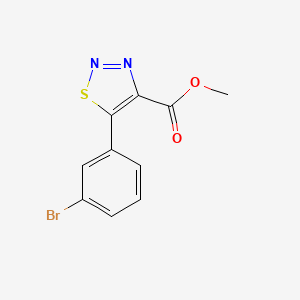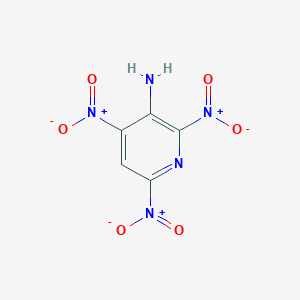
2,4,6-Trinitropyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trinitropyridin-3-amine is a chemical compound known for its unique structure and properties. It belongs to the class of nitropyridines, which are pyridine derivatives substituted with nitro groups. The presence of three nitro groups at positions 2, 4, and 6, along with an amine group at position 3, gives this compound distinct chemical and physical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trinitropyridin-3-amine typically involves the nitration of pyridine derivatives. One common method is the nitration of pyridine with nitric acid in the presence of sulfuric acid. This process introduces nitro groups at the desired positions on the pyridine ring . The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow systems are often employed to ensure efficient mixing and heat transfer, minimizing the risk of side reactions and improving overall yield . The use of microreaction technology has also been explored to enhance the safety and efficiency of the nitration process.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Trinitropyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon) or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2,4,6-triaminopyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,4,6-Trinitropyridin-3-amine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4,6-Trinitropyridin-3-amine involves its interaction with molecular targets through its nitro and amine groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates. The compound’s effects are mediated through pathways involving oxidative stress, DNA damage, and enzyme inhibition .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trinitrotoluene (TNT): A well-known explosive with similar nitro group substitution.
2,4,6-Trinitrophenol (Picric Acid): Another compound with three nitro groups, used in explosives and dyes.
2,4,6-Trinitroaniline: Similar structure but with an aniline group instead of a pyridine ring.
Uniqueness
2,4,6-Trinitropyridin-3-amine is unique due to the presence of both nitro and amine groups on a pyridine ring.
Propiedades
Número CAS |
920502-82-5 |
|---|---|
Fórmula molecular |
C5H3N5O6 |
Peso molecular |
229.11 g/mol |
Nombre IUPAC |
2,4,6-trinitropyridin-3-amine |
InChI |
InChI=1S/C5H3N5O6/c6-4-2(8(11)12)1-3(9(13)14)7-5(4)10(15)16/h1H,6H2 |
Clave InChI |
JOGGTHCHVPUQLV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(N=C1[N+](=O)[O-])[N+](=O)[O-])N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


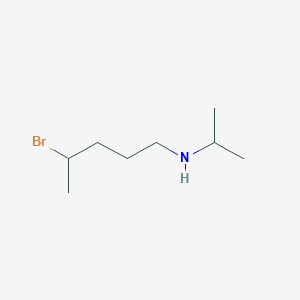
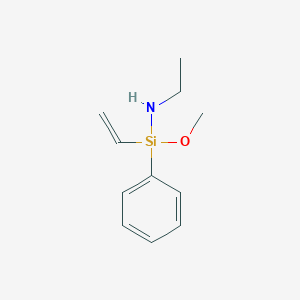
![2(1H)-Pyridinone,5-(difluoromethyl)-1-[(1S)-1-(4-fluorophenyl)ethyl]-3-[[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]amino]-](/img/structure/B14175490.png)
![Propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-dimethyl ester](/img/structure/B14175498.png)
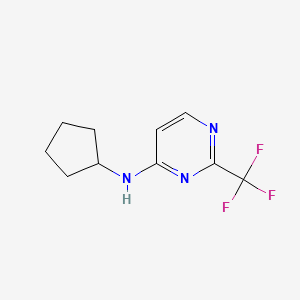
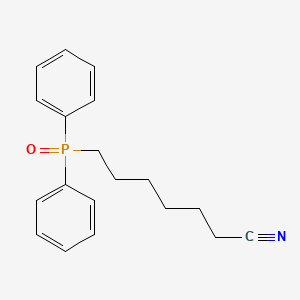
![2-Amino-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14175536.png)
![2-Methyl-5-[(tribenzylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14175539.png)
![4,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14175544.png)
![2-Thiophen-2-yl-5-[13-(5-thiophen-2-ylthiophen-2-yl)pentacen-6-yl]thiophene](/img/structure/B14175546.png)
